molecular formula C20H15N3O B11704287 3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one

3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one

Cat. No.: B11704287
M. Wt: 313.4 g/mol
InChI Key: YTIARQDLTLPRGG-UHFFFAOYSA-N
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Description

3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=N−NH2 This compound is notable for its unique structure, which includes an indole core substituted with a diphenylhydrazono group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one typically involves the reaction of indole-2-one with diphenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group back to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the indole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, often in the presence of catalysts or under reflux.

Major Products Formed:

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable hydrazone linkage.

Mechanism of Action

The mechanism of action of 3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one involves its interaction with various molecular targets. The hydrazone group can participate in redox reactions, acting as a free radical scavenger. This property is particularly useful in biological systems where oxidative stress is a concern. The compound may also interact with enzymes and proteins, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

    2,2-Diphenyl-1-picrylhydrazyl (DPPH): Known for its use in antioxidant assays.

    Phenylhydrazine: Used in the synthesis of various hydrazones and as a reagent in organic chemistry.

    1,3-Diphenylpyrazole: Known for its antibacterial and antiviral properties.

Uniqueness: 3-(Diphenyl-hydrazono)-1,3-dihydro-indol-2-one is unique due to its indole core, which imparts specific chemical and biological properties

Properties

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

(3E)-3-(diphenylhydrazinylidene)-1H-indol-2-one

InChI

InChI=1S/C20H15N3O/c24-20-19(17-13-7-8-14-18(17)21-20)22-23(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,22,24)

InChI Key

YTIARQDLTLPRGG-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)/N=C/3\C4=CC=CC=C4NC3=O

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

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